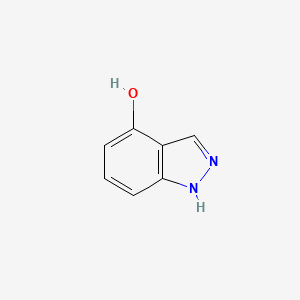

1H-indazol-4-ol

Description

Overview of Indazole Scaffolds in Organic Chemistry and Medicinal Chemistry

Indazole and its derivatives are of significant interest in organic and medicinal chemistry due to their wide range of biological and pharmacological activities. taylorandfrancis.comnih.gov First described by Emil Fischer as a pyrazole (B372694) ring fused to a benzene (B151609) ring, indazoles have been extensively studied for their chemical and biological characteristics. nih.govresearchgate.net The indazole nucleus is a versatile scaffold found in numerous synthetic compounds and is a key component in several approved drugs. nih.govresearchgate.netpharmablock.com

The pharmacological importance of indazoles stems from their ability to interact with various biological targets. taylorandfrancis.comresearchgate.net They have been investigated for a multitude of therapeutic applications, including as anti-inflammatory agents, anticancer therapies, and treatments for cardiovascular diseases. nih.govresearchgate.net The structural versatility of the indazole ring allows for functionalization at different positions, enabling the synthesis of a vast library of derivatives with diverse properties. researchgate.netresearchgate.net This adaptability makes indazoles a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. pharmablock.com

Some notable examples of drugs containing the indazole scaffold include:

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. taylorandfrancis.comwikipedia.org

Granisetron: A serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic, particularly in cancer chemotherapy. nih.govresearchgate.net

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer treatment. pharmablock.comresearchgate.net

Significance of Hydroxylated Indazoles in Chemical and Biological Research

The introduction of a hydroxyl (-OH) group onto the indazole scaffold, creating hydroxylated indazoles like 1H-Indazol-4-ol, significantly influences the molecule's chemical and biological properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets such as enzymes and receptors. pharmablock.comchemimpex.com This often leads to improved binding affinity and specificity. pharmablock.com

Hydroxylated indazoles serve as crucial intermediates in the synthesis of more complex molecules. chemimpex.com The hydroxyl group's reactivity allows for further chemical modifications, making it a versatile handle for creating a diverse range of derivatives. smolecule.com In medicinal chemistry, hydroxylated indazoles are often explored as bioisosteres for phenols and indoles. pharmablock.com This means they can mimic the biological activity of these other functional groups while potentially offering advantages in terms of metabolic stability and pharmacokinetic properties. pharmablock.com

Research has shown that hydroxylated indazole derivatives are promising candidates for various therapeutic applications. For example, some have been investigated as inhibitors of enzymes like leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson's disease. smolecule.com Others have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.net

Historical Context and Evolution of this compound Investigations

The synthesis of the parent indazole ring dates back to the work of Jacobson and Huber, which was later improved upon by Huisgen and Nakaten. orgsyn.org Early methods often involved multi-step processes with harsh reaction conditions. google.com Over the years, significant efforts have been made to develop more efficient and versatile synthetic routes to indazoles and their derivatives. benthamdirect.comnih.gov

Modern synthetic methods for producing indazoles include:

Cyclization reactions: These are common strategies, often starting from ortho-substituted benzylidenehydrazines or other appropriate precursors. smolecule.comgoogle.com

Palladium-catalyzed reactions: These have become powerful tools for constructing the indazole ring system. google.commdpi.com

1,3-dipolar cycloaddition reactions: This approach offers an efficient way to synthesize 1H-indazoles. google.com

The investigation of specific hydroxylated indazoles like this compound has evolved alongside these synthetic advancements. The availability of more efficient synthetic methods has enabled researchers to explore the structure-activity relationships of these compounds in greater detail. For instance, studies have examined how the position of the hydroxyl group on the indazole ring affects the molecule's biological activity. acs.org The development of advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, has also been crucial in characterizing the structure and properties of these compounds. acs.orgvulcanchem.comrsc.org

While indazoles are rare in nature, a few have been isolated from natural sources, such as the alkaloids nigellicine (B1251354) and nigeglanine (B1252215) from Nigella species. nih.govwikipedia.org However, the vast majority of indazole derivatives, including this compound, are synthetic compounds developed in the laboratory for specific research purposes. biosynth.comaustinpublishinggroup.com

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFDHICUUKUXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476919, DTXSID60902753 | |

| Record name | 1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81382-45-8 | |

| Record name | 1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indazol 4 Ol and Its Derivatives

Established Synthetic Pathways for the Indazole Core

The synthesis of the indazole core is predominantly achieved through intramolecular cyclization reactions of suitably substituted benzene (B151609) precursors. These pathways are strategically categorized based on the specific bonds formed during the ring-closing step, offering a systematic approach to understanding and designing syntheses for compounds like 1H-indazol-4-ol.

Ring-Closure Reactions

One of the classical methods for indazole synthesis involves the intramolecular cyclization of diazonium salts derived from 2-alkylanilines, a transformation often referred to as the Jacobson synthesis. The process begins with the diazotization of a 2-alkylaniline, such as o-toluidine, using nitrous acid. The resulting diazonium compound then undergoes a spontaneous cyclization, where the diazonium group is attacked by the adjacent alkyl group, leading to the formation of the indazole ring after rearomatization.

To apply this method for the synthesis of this compound, the required starting material would be 3-amino-2-methylphenol. Diazotization of this precursor would generate the corresponding diazonium salt, which would then cyclize to yield the target this compound.

Table 1: General Scheme for Jacobson Indazole Synthesis

| Starting Material | Reagents | Key Transformation | Product |

|---|---|---|---|

| 2-Alkylaniline | 1. NaNO₂, H⁺2. Intramolecular cyclization | Diazotization followed by ring closure | 1H-Indazole |

A widely utilized and versatile strategy for constructing the indazole ring involves the reaction of hydrazine (B178648) or its derivatives with ortho-substituted aromatic aldehydes or ketones. The nature of the ortho-substituent is critical, as it must function as a leaving group or participate in the cyclization. Common substrates include o-halobenzaldehydes and o-hydroxybenzaldehydes. lookchem.comnih.govheteroletters.org

In reactions involving o-halobenzaldehydes (e.g., 2-fluorobenzaldehyde), the process typically involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazine displaces the halide to close the ring. nih.govresearchgate.net

Alternatively, the reaction of substituted 2-hydroxybenzaldehydes (salicylaldehydes) with hydrazine hydrochloride in an acidic medium provides a direct route to 1H-indazoles. lookchem.comheteroletters.org The reaction proceeds through the formation of a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of water. For the synthesis of this compound, the appropriate precursor would be 2,6-dihydroxybenzaldehyde (B146741) or a protected variant.

Table 2: Synthesis of Indazoles from Substituted Salicylaldehydes

| Substrate | Reagent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Salicylaldehyde | Hydrazine hydrochloride | Acidic ethanol, reflux | 1H-Indazole | 92 | lookchem.com |

| 5-Chlorosalicylaldehyde | Hydrazine hydrochloride | Acidic ethanol, reflux | 6-Chloro-1H-indazole | 90 | lookchem.com |

| 3,5-Dichlorosalicylaldehyde | Phenylhydrazine | Ethanol, MW (80°C, 50W) | 5,7-Dichloro-1-phenyl-1H-indazole | 81 | heteroletters.org |

Syntheses that form the N-N bond in the key cyclization step offer a distinct retrosynthetic approach. These methods often start with precursors containing two nitrogen atoms that are not directly linked, such as ortho-substituted nitroarenes or amino compounds.

A prominent example is the reductive cyclization of o-nitrobenzyl derivatives, often known as the Cadogan reaction. nih.gov In a typical sequence, an o-nitrobenzaldehyde is condensed with an amine to form a Schiff base, which is then treated with a reducing agent like a trialkyl phosphite (B83602). The phosphite deoxygenates the nitro group to a transient nitrene, which then attacks the imine nitrogen, forming the N-N bond and cyclizing to the indazole ring.

More recently, N-N bond-forming oxidative cyclization has been developed as a powerful tool. nih.gov This strategy utilizes readily available 2-aminomethyl-phenylamines as precursors. organic-chemistry.orgcolab.ws Oxidation, for instance with ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide, converts the primary aniline (B41778) nitrogen into a nitroso group. organic-chemistry.org This is followed by an intramolecular nucleophilic addition of the side-chain amino group to the nitroso group and subsequent cyclization/dehydration to furnish the indazole ring. organic-chemistry.org This method allows for the selective synthesis of various indazole tautomers depending on the substitution pattern of the starting amine. nih.govorganic-chemistry.org

Table 3: Oxidative Cyclization of 2-Aminomethyl-phenylamines

| Substrate | Reagents | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 2-(Aminomethyl)aniline | (NH₄)₂MoO₄, H₂O₂ | 1H-Indazole | 73 | organic-chemistry.org |

| 2-(Aminomethyl)-4-fluoroaniline | (NH₄)₂MoO₄, H₂O₂ | 5-Fluoro-1H-indazole | 74 | organic-chemistry.org |

| 2-(Methylaminomethyl)aniline | (NH₄)₂MoO₄, H₂O₂ | 2-Methyl-2H-indazole | 89 | organic-chemistry.org |

Pathways involving the formation of two separate N-C bonds typically use hydrazine as the N-N synthon, which reacts with a benzene derivative containing two electrophilic centers at the ortho positions. While less common than other methods, this approach is conceptually straightforward. The ideal substrate for such a reaction would be an aromatic 1,2-dicarbonyl compound or a functional equivalent. For instance, the condensation of an ortho-phthalaldehyde or a cyclohexane-1,2-dione derivative (which can be aromatized later) with hydrazine can lead to the formation of the indazole core. This strategy directly installs the pre-formed N-N unit between two carbon centers of the benzene ring system.

Modern synthetic methods, particularly those involving cycloaddition reactions, can form the indazole ring by creating one N-C bond and one C-C bond simultaneously. The [3+2] cycloaddition of arynes with diazo compounds is a powerful illustration of this strategy. organic-chemistry.org

In this approach, an aryne is generated in situ, typically from an o-(trimethylsilyl)aryl triflate by treatment with a fluoride (B91410) source like CsF. The highly reactive aryne then acts as a dipolarophile and undergoes a [3+2] cycloaddition with a diazo compound, which serves as the 1,3-dipole. This reaction efficiently constructs the substituted indazole skeleton under mild conditions. researchgate.net To synthesize a 4-hydroxyindazole derivative using this method, one could start with an appropriately substituted aryne precursor, such as one bearing a methoxy (B1213986) group at the C3 position, which could later be demethylated to the desired phenol (B47542).

Table 4: [3+2] Cycloaddition of Arynes and Diazo Compounds for Indazole Synthesis

| Aryne Precursor | Diazo Compound | Conditions | Product | Ref |

|---|---|---|---|---|

| o-(Trimethylsilyl)phenyl triflate | Ethyl diazoacetate | CsF, MeCN, rt | Ethyl 1H-indazole-3-carboxylate | researchgate.net |

| o-(Trimethylsilyl)phenyl triflate | Trimethylsilyldiazomethane | CsF, MeCN, rt | 3-(Trimethylsilyl)-1H-indazole | organic-chemistry.org |

| o-(Trimethylsilyl)phenyl triflate | (Diazomethyl)benzene | TBAF, THF, rt | 3-Phenyl-1H-indazole | researchgate.net |

Formation of One N—N Bond

A pivotal strategy in indazole synthesis is the intramolecular formation of the N—N bond on a pre-functionalized aromatic ring. This approach often involves the oxidative cyclization of precursors like o-aminoaryl ketimines or 2-aminomethyl-phenylamines. acs.orgnih.gov These methods are advantageous as they build the pyrazole (B372694) ring onto an existing benzene structure, allowing for precise control over the substitution pattern.

One notable method involves an N—N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. This process can selectively produce various tautomeric forms of indazoles, including the 2-substituted 2H-indazoles which are common in drug design. nih.gov Another approach utilizes the in situ generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohol, which then undergoes condensation with a primary amine, leading to a heterocyclization that forms the N-N bond and yields indazolones, a related class of compounds. nih.gov

Condensation and Cyclization Reactions

Classical and modern synthetic routes frequently employ condensation reactions followed by cyclization to construct the indazole scaffold. These methods typically involve reacting a hydrazine derivative with a carbonyl compound or a related precursor. For instance, the reaction of 2-halobenzonitriles with hydrazine derivatives can produce substituted 3-aminoindazoles through a cascade of coupling and condensation steps. organic-chemistry.org

A practical example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir. This synthesis involves the condensation and cyclization of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate. nih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular attack of the nitrile group, or vice versa, to form the pyrazole ring. nih.gov

Palladium-Catalyzed Cyclizations

Palladium catalysis has emerged as a powerful tool for constructing complex heterocyclic systems, including indazoles. These methods often involve C-H activation or cross-coupling reactions to facilitate ring closure. For example, 1H-indazoles can be synthesized from pyrazoles and internal alkynes via a Pd(OAc)₂-mediated oxidative benzannulation. nih.gov Another route involves the intramolecular C-H amination of aminohydrazones, catalyzed by a ligand-free palladium system. nih.gov

The versatility of palladium catalysis is further demonstrated in the aza-Wacker-type cyclization of olefins, which forges a new C-N bond and can be applied to create fused heterocyclic systems. nih.gov While not a direct synthesis of the basic indazole core, this highlights the capability of palladium to mediate complex intramolecular C-N bond formations.

| Catalyst System | Starting Materials | Reaction Type | Yield |

| Pd(OAc)₂/P(tBu)₃·HBF₄ | Pyrazoles, Internal Alkynes | Oxidative Benzannulation | Moderate to Good nih.gov |

| Palladium (ligand-free) | Aminohydrazones | Intramolecular C-H Amination | Not specified nih.gov |

| Pd(PPh₃)₄ | 3-Iodo-1H-indazole, Arylboronic acids | Suzuki Coupling | High mdpi.com |

This table summarizes various palladium-catalyzed reactions for the synthesis of indazole derivatives.

Copper-Mediated N-N Bond Formations

Copper-catalyzed reactions provide an efficient and often more economical alternative to palladium for N-N bond formation in indazole synthesis. A widely used method is the Cu(OAc)₂-catalyzed cyclization of o-aminoaryl N-H ketimine species, which are generated from the reaction of 2-aminobenzonitriles with organometallic reagents. acs.org This protocol uses molecular oxygen as the terminal oxidant, making it an environmentally benign process. acs.orgthieme-connect.com

This copper-catalyzed approach is robust, tolerating a variety of functional groups and allowing for the synthesis of a wide array of 1H-indazoles in good to excellent yields. acs.org Further developments include copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles, where the copper catalyst is crucial for both C-N and N-N bond formations. nih.gov Copper catalysis is also effective for intramolecular N-arylation of ortho-chlorinated arylhydrazones to yield N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org

| Catalyst | Starting Materials | Oxidant | Key Feature |

| Cu(OAc)₂ | o-aminoaryl N-H ketimines | Oxygen | Facile N-N bond formation acs.org |

| Copper(I) salt | 2-bromobenzaldehydes, primary amines, sodium azide | Not applicable | One-pot, three-component synthesis nih.gov |

| CuI | o-chlorinated arylhydrazones | Not applicable | Intramolecular N-arylation beilstein-journals.org |

| Copper | Arylamines, 2-bromoaryl oxime acetates | Not applicable | Tandem Ullmann-type reaction and N-N bond formation researchgate.net |

This table highlights key copper-mediated synthetic strategies for indazoles.

Rhodium-Catalyzed C-H Activation and Coupling Reactions

Rhodium catalysis has enabled novel and efficient pathways to indazoles through C-H bond activation and functionalization. A prominent example is the Rh(III)-catalyzed [4+1] annulation of azobenzenes and aldehydes. acs.orgacs.org This reaction proceeds via the directed C-H bond addition of the azobenzene (B91143) to the aldehyde, followed by cyclization and aromatization to form N-aryl-2H-indazoles. acs.orgnih.gov This method is highly functional group compatible and allows for the synthesis of a large variety of substituted indazoles. acs.orgacs.org

Furthermore, rhodium catalysis can be employed in the [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds to construct spirocyclic indazole derivatives. rsc.orgrsc.org This transformation involves C-H activation, carbene insertion, and a subsequent nucleophilic addition process, demonstrating high atom economy. rsc.orgrsc.org While these methods are powerful, the cost of rhodium catalysts can be a consideration. thieme-connect.de

One-Pot Synthetic Strategies

Another efficient one-pot approach is the iodine(III)-mediated [3+2] cycloaddition of phenols and diazomethyl benzenes in water to produce 1H-indazole-4,7-diols. thieme-connect.de This method is environmentally friendly and avoids the use of hazardous reagents and metal catalysts. thieme-connect.de Additionally, copper-catalyzed, one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide provide a direct route to 2H-indazoles. nih.gov

Targeted Synthesis of this compound

The direct synthesis of this compound and its closely related analogues, such as 1H-indazole-4,7-diols, often requires strategies that can introduce hydroxyl groups onto the benzene ring either before or during the cyclization process.

A highly relevant and green approach is the one-pot synthesis of 1H-indazole-4,7-diols from phenols. thieme-connect.de This reaction utilizes iodobenzene (B50100) diacetate as a mild oxidant to mediate a [3+2] cycloaddition with a diazomethyl benzene intermediate in water. The process begins with the oxidation of a phenol to a benzoquinone, which then undergoes cycloaddition. This strategy provides a direct entry to indazoles with hydroxyl groups at the 4- and 7-positions. thieme-connect.de By selecting an appropriately substituted phenol, this method could potentially be adapted for the synthesis of this compound.

Synthesis of Key this compound Derivatives

Halogenated derivatives of this compound can be prepared either by direct halogenation of the parent molecule or by using halogenated precursors in the ring-forming cyclization.

Direct Halogenation: Electrophilic aromatic substitution reactions can be used to introduce halogen atoms onto the benzene ring of this compound. The hydroxyl group at C4 is an activating, ortho-, para-directing group, while the pyrazole part of the indazole ring is generally deactivating. Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to occur at the positions activated by the hydroxyl group, primarily C5 and C7. Reaction conditions must be carefully controlled to prevent over-halogenation and other side reactions.

Synthesis from Halogenated Precursors: A more regioselective method involves starting with a benzene derivative that is already halogenated in the desired position. For example, the synthesis of 5-bromo-1H-indazol-4-ol would begin with 2-bromo-6-methoxyaniline, which would then be converted to the corresponding indazole and subsequently demethylated.

Alkylation and acylation of this compound can occur at three potential sites: the N1 and N2 atoms of the pyrazole ring, and the oxygen atom of the 4-hydroxyl group.

N-Alkylation/Acylation: The direct alkylation of the 1H-indazole ring typically yields a mixture of N1 and N2 isomers. nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. d-nb.infonih.gov The use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product, which is generally the thermodynamically more stable isomer. nih.govbeilstein-journals.org In contrast, using a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF) can lead to increased proportions of the N2-alkylated isomer. d-nb.info The presence of the C4-hydroxyl group can also influence the regiochemical outcome through electronic effects or potential chelation with metal cations.

O-Alkylation/Acylation: The 4-hydroxyl group can be selectively alkylated or acylated under appropriate conditions. For example, using a mild base that preferentially deprotonates the more acidic phenolic hydroxyl group over the N-H of the pyrazole ring allows for targeted O-functionalization. Williamson ether synthesis (using an alkyl halide and a base like K₂CO₃) or esterification (using an acyl chloride or anhydride (B1165640) with a base like pyridine) are standard methods to achieve this.

Table 2: Regioselectivity in the Alkylation of Indazoles

| Base / Solvent | Predominant Isomer | Rationale | Reference |

|---|---|---|---|

| NaH / THF | N1-alkylated | Favors thermodynamic product | nih.govbeilstein-journals.org |

| K₂CO₃ / DMF | N2-alkylated (often increased) | Favors kinetic product | d-nb.info |

Introducing a trifluoromethyl (CF₃) group onto the this compound scaffold is typically achieved by building the indazole ring from a CF₃-containing starting material, as direct trifluoromethylation of the heterocycle can be unselective. A viable synthetic pathway would start with a commercially available trifluoromethyl- and methoxy-substituted aminobenzene derivative. This precursor would undergo diazotization and cyclization to form the trifluoromethyl-substituted 4-methoxy-1H-indazole, followed by demethylation to yield the desired product. Methodologies for synthesizing 3-CF₃ substituted indazoles often involve [3+2] cycloadditions of arynes with nitrile imines derived from trifluoroacetonitrile. researchgate.net Similar strategies could potentially be adapted for other isomers.

The most common and reliable method for preparing amino-substituted indazol-4-ols involves the reduction of a corresponding nitro-substituted precursor. The synthesis begins with the nitration of a protected this compound derivative (e.g., 4-methoxy-1H-indazole). Nitration of the indazole ring system is directed by the existing substituents. The resulting nitro-indazole is then subjected to reduction. Standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, effectively convert the nitro group to an amino group. nih.gov This provides a versatile route to various amino-substituted isomers, depending on the outcome of the initial nitration step.

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences that combine several of the aforementioned transformations. These pathways are crucial for developing targeted therapeutic agents. researchgate.net

A representative multi-step pathway could begin with the synthesis of a halogenated this compound, for example, 5-bromo-1H-indazol-4-ol. This intermediate can then serve as a versatile scaffold for further functionalization.

Protection: The N1 and O4 positions could be protected, for instance, by alkylation or acylation, to prevent interference in subsequent steps.

Cross-Coupling: The bromine atom at the C5 position can be used as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (to form C-C bonds with boronic acids) or the Buchwald-Hartwig amination (to form C-N bonds with amines). mdpi.com

Deprotection: Finally, removal of the protecting groups would yield a complex, multi-substituted this compound derivative.

This modular approach allows for the systematic synthesis of a library of complex molecules built upon the this compound core, enabling detailed structure-activity relationship studies.

Chemical Reactivity and Functionalization of 1h Indazol 4 Ol

Reactivity of the Indazole Heterocycle

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694), is a 10-π electron aromatic system. researchgate.net This aromaticity is a key determinant of its stability and reactivity.

Aromaticity and Stability Considerations

The indazole nucleus exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov This stability is attributed to its higher degree of aromaticity compared to the ortho-quinonoid structure of the 2H-form. thieme-connect.de While the 3H-indazole tautomer is rarely observed, it is considered unstable and rapidly converts to the 1H form. researchgate.net The stability of the indazole ring influences its chemical reactions, favoring those that preserve the aromatic system.

The concept of aromaticity is linked to several criteria, including structural (bond length equalization), energetic (enhanced stability), and magnetic properties (ring currents). acs.org While systems like borazine (B1220974) have equalized bond lengths, their π electrons are more localized, resulting in weaker aromatic character compared to benzene. acs.org In indazole, the fusion of the benzene and pyrazole rings creates a delocalized π-electron system that imparts significant aromatic stability.

Acidic and Basic Properties

Indazole is an amphoteric molecule, capable of both accepting and donating a proton. wikipedia.org The pKa for the protonation of the indazole ring to form the indazolium cation is approximately 1.04. wikipedia.org The deprotonation of the N-H group to form the indazolate anion has a pKa of about 13.86. wikipedia.org In its excited state, indazole becomes significantly more acidic and slightly more basic. researchgate.net

The presence of substituents on the indazole ring can modulate its acidic and basic properties. For instance, electron-donating groups can increase the acidity of the pyrrole-like NH group in pyrazoles. mdpi.com The acidic nature of the N-H bond and the basicity of the pyridine-like nitrogen atom are crucial factors in directing its chemical reactivity, particularly in alkylation and acylation reactions. mdpi.combeilstein-journals.org

Electrophilic and Nucleophilic Substitution Reactions

The indazole ring can undergo both electrophilic and nucleophilic substitution reactions. Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring. ambeed.comambeed.com The position of substitution is influenced by the existing substituents and the reaction conditions. For example, nitration of 5-chloro-1H-indazole with fuming nitric acid and sulfuric acid introduces a nitro group at the 4-position.

Nucleophilic substitution is also possible, particularly on substituted indazoles. For instance, a fluorine atom on the indazole ring can be displaced by various nucleophiles. ambeed.comossila.com The reactivity of the indazole system towards nucleophiles can be enhanced by the presence of electron-withdrawing groups.

The functionalization of the indazole core can also be achieved through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other groups at specific positions, most notably at C-3 and C-7. mdpi.comresearchgate.net

Reactivity of the 4-Hydroxyl Group

The hydroxyl group at the 4-position of the indazole ring introduces another site for chemical modification, exhibiting reactivity typical of phenolic hydroxyl groups.

Oxidation Reactions of the Hydroxyl Moiety

The hydroxyl group of 1H-indazol-4-ol and its derivatives can be oxidized to form a ketone or aldehyde derivative. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) can be employed for this transformation. The oxidation of the hydroxyl group can lead to the formation of various oxidation products depending on the specific reagents and reaction conditions used.

Reduction Reactions of the Hydroxyl Moiety

While direct reduction of the phenolic hydroxyl group is not a typical reaction, the reactivity of this group can be utilized in multi-step synthetic sequences. For instance, the hydroxyl group can be converted into a better leaving group, which can then be removed through a reduction step. However, more commonly, reduction reactions in the context of substituted indazoles refer to the transformation of other functional groups present on the ring. For example, a nitro group can be reduced to an amine using reagents like sodium borohydride (B1222165) or catalytic hydrogenation. smolecule.com

Derivatization via Hydroxyl Functionalization

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a variety of functionalized indazole compounds. The phenolic nature of this hydroxyl group makes it amenable to reactions such as etherification.

One common method for derivatization is the Williamson ether synthesis. richmond.edumasterorganicchemistry.comlibretexts.org This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide ion, which then acts as a nucleophile, attacking an alkyl halide to form an ether. richmond.edumasterorganicchemistry.comvaia.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid E2 elimination, which can be a competing reaction with secondary and tertiary alkyl halides due to the strong basicity of the alkoxide. masterorganicchemistry.comlibretexts.org

The hydroxyl group can also be converted into other functional groups, such as triflates, mesylates, and tosylates, using standard procedures. google.com These derivatives are excellent leaving groups, facilitating further nucleophilic substitution reactions at this position. google.com This versatility allows for the introduction of a wide range of substituents, making the hydroxyl group a valuable handle for modifying the properties of the indazole scaffold. vulcanchem.com

Reactivity of Substituted Positions (e.g., Trifluoromethyl Group)

The introduction of substituents onto the indazole ring significantly influences its chemical reactivity. The trifluoromethyl (-CF₃) group, in particular, has a profound electronic impact.

The -CF₃ group is a strong electron-withdrawing group due to its high inductive (-I) effect. vulcanchem.com This effect polarizes the aromatic system, creating electron-deficient regions that enhance the ring's susceptibility to nucleophilic substitution reactions. vulcanchem.com This property is exploited in the synthesis of various indazole derivatives. For example, a chloro group on a trifluoromethylated pyrimido[1,2-b]indazole ring can be readily displaced by nucleophiles like amines and alkoxides in SNAr reactions. vulcanchem.commdpi.comnih.gov

Nucleophilic Substitution Reactions Involving Substituents

The electron-withdrawing nature of the trifluoromethyl group can facilitate nucleophilic substitution reactions at other positions on the indazole ring. While direct nucleophilic substitution on the -CF₃ group itself is not common, its presence activates the ring towards such reactions. For instance, in the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives, a key step involves the nucleophilic substitution of a chlorine atom at the 4-position. mdpi.comnih.govresearchgate.net This reaction proceeds efficiently with various nucleophiles, including primary and secondary amines, as well as anilines, to yield a diverse library of substituted compounds. mdpi.com

Reaction Mechanisms of 1H-Indazole and its Nitro Derivatives with Formaldehyde (B43269)

The reaction of 1H-indazole and its nitro derivatives with formaldehyde in aqueous acidic solutions has been a subject of detailed mechanistic studies. researchgate.netacs.orgcsic.esacs.orgnih.gov These studies have utilized techniques such as NMR spectroscopy and X-ray crystallography to elucidate the reaction pathways and the structures of the resulting products. researchgate.netacs.orgacs.org

Formation of N1-CH2OH Derivatives

In an acidic medium, 1H-indazoles react with formaldehyde to predominantly form N1-hydroxymethyl derivatives, specifically (1H-indazol-1-yl)methanol and its substituted analogues. researchgate.netacs.orgacs.orgthieme-connect.deresearchgate.net The reaction mechanism involves the protonation of formaldehyde, which makes it a more potent electrophile. acs.org The neutral indazole then acts as a nucleophile, attacking the protonated formaldehyde. acs.org

The position of the nitro group on the indazole ring influences the reactivity. Indazole itself (1a), as well as 4-nitro- (1b), 5-nitro- (1c), and 6-nitro-1H-indazoles (1d), readily react with formaldehyde. acs.orgresearchgate.net However, 7-nitro-1H-indazole (1e) is reported to be unreactive under similar conditions. acs.orgresearchgate.net

The formation of the N1-isomer is thermodynamically favored over the N2-isomer. researchgate.netwuxibiology.com Theoretical calculations have shown that the 1-substituted isomer is more stable than the 2-substituted isomer. acs.orgresearchgate.net

Isomer Formation and Stability in Aqueous Acidic Conditions

While the N1-CH₂OH derivative is the major product in acidic conditions, the formation of the N2-isomer can also be observed. researchgate.netresearchgate.net The stability of these isomers is influenced by the reaction conditions and the substitution pattern on the indazole ring.

Studies have shown that the 1H-tautomer of indazole is generally more stable than the 2H-tautomer. researchgate.netwuxibiology.com This inherent stability contributes to the preference for N1-alkylation and hydroxymethylation. mdpi.com In acidic aqueous solutions, the reaction leads to the formation of N1-hydroxymethyl indazolium salts. researchgate.net

X-ray crystallographic studies of several (1H-indazol-1-yl)methanol derivatives have revealed that they form dimers in the solid state through intermolecular O-H···N hydrogen bonds. acs.org The torsion angles of the methanol (B129727) substituent vary depending on the substitution on the indazole ring. acs.org

Below is a data table summarizing the reaction of various indazoles with formaldehyde and the resulting products.

Reaction of Indazoles with Formaldehyde

| Indazole Derivative | Reactivity with Formaldehyde | Major Product |

|---|---|---|

| 1H-Indazole | Reacts | (1H-Indazol-1-yl)methanol |

| 4-Nitro-1H-indazole | Reacts | (4-Nitro-1H-indazol-1-yl)methanol |

| 5-Nitro-1H-indazole | Reacts | (5-Nitro-1H-indazol-1-yl)methanol |

| 6-Nitro-1H-indazole | Reacts | (6-Nitro-1H-indazol-1-yl)methanol |

| 7-Nitro-1H-indazole | Does not react | --- |

Data sourced from multiple studies. acs.orgresearchgate.net

Below is a data table of torsion angles for (1H-Indazol-1-yl)methanol derivatives.

Torsion Angles of (1H-Indazol-1-yl)methanol Derivatives

| Compound | N2–N1–C–O (°) | N1–C–O–H (°) |

|---|---|---|

| (1H-Indazol-1-yl)methanol (2a) | 75.4 | 105.5 |

| (4-Nitro-1H-indazol-1-yl)methanol (2b) | 85.6 | 98.8 |

| (5-Nitro-1H-indazol-1-yl)methanol (2c) | 85.0 | 100.7 |

| (6-Nitro-1H-indazol-1-yl)methanol (2d) | 86.4 | 101.3 |

Data from X-ray crystallography studies. acs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of 1H-indazol-4-ol and its derivatives, enabling the unambiguous assignment of its proton, carbon, and nitrogen atoms. mdpi.comresearchgate.net Both ¹H-NMR and ¹³C-NMR spectra are diagnostic tools for establishing the position of substitution on the indazole ring. mdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for verifying the substitution pattern of the indazole ring. In a solvent such as DMSO-d₆, the ¹H NMR spectrum of an N-unsubstituted indazole shows characteristic signals for the aromatic protons. acs.orgnih.gov For instance, the proton at the 3-position (H-3) typically appears as a distinct singlet. The protons on the benzenoid ring (H-5, H-6, and H-7) show splitting patterns and chemical shifts influenced by their respective couplings. The presence of the hydroxyl group at the 4-position significantly affects the electronic environment and, consequently, the chemical shifts of adjacent protons. The phenolic OH and the N-H protons are also observable, often as broad signals that can be confirmed by D₂O exchange experiments. msu.edu

Table 1: Representative ¹H NMR Chemical Shifts (δ) for 1H-Indazole in DMSO-d₆

| Proton | Chemical Shift (ppm) |

|---|---|

| H-3 | 8.104 |

| H-4 | 7.783 |

| H-5 | 7.128 |

| H-6 | 7.362 |

| H-7 | 7.578 |

| NH | 13.1 |

Source: Adapted from ChemicalBook data for 1H-Indazole. chemicalbook.com Note: The substitution of a hydroxyl group at C-4 would alter these values, particularly for H-3, H-5, and the NH proton.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for 1H-Indazole

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-3 | 134.9 |

| C-3a | 121.2 |

| C-4 | 120.9 |

| C-5 | 126.7 |

| C-6 | 110.0 |

| C-7 | 121.2 |

| C-7a | 140.4 |

Note: Data corresponds to unsubstituted 1H-indazole; values will shift upon substitution. Chemical shifts can vary with solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the two nitrogen atoms in the pyrazole (B372694) portion of the indazole ring. acs.org The chemical shifts of N-1 and N-2 are distinct and sensitive to factors like tautomerism and hydrogen bonding. ipb.ptresearchgate.net Since nitrogen atoms are directly involved in the proton exchange process that defines tautomers, ¹⁵N NMR is an excellent technique for studying these equilibria. ipb.pt For indazoles lacking an N-substituent, the 1H-tautomer is generally the more stable and dominant form. researchgate.net Coupling constants between nitrogen and hydrogen atoms can also be measured to provide further structural insights. acs.org

The structural elucidation of substituted this compound derivatives is significantly enhanced by multinuclear NMR techniques. mdpi.comresearchgate.netacs.orgcsic.es For example, if the indazole ring is substituted with fluorine, ¹⁹F NMR becomes a powerful analytical tool, providing data on the location and electronic impact of the fluorine atom. core.ac.ukcsic.es Similarly, the introduction of other NMR-active nuclei allows for more detailed structural analysis. scispace.com Two-dimensional correlation experiments like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing long-range (2- and 3-bond) connectivities between protons, carbons, and other nuclei (e.g., ¹⁵N), which is indispensable for the unambiguous assignment of complex substituted indazole structures. core.ac.uk

While solution-state NMR is more common, solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) NMR provides critical information about the structure of this compound in its solid form. acs.orgcdnsciencepub.comcdnsciencepub.com This technique is particularly valuable for investigating polymorphism, intermolecular forces such as hydrogen bonding, and the molecular packing within the crystal lattice. csic.es Chemical shifts in solid-state NMR can differ from those in solution due to the absence of solvent effects and the influence of crystal packing. cdnsciencepub.comresearchgate.net For instance, ¹³C and ¹⁵N CP/MAS NMR can be used to study tautomerism in the solid state, where typically only one tautomer is observed. ipb.ptcdnsciencepub.com

A thorough analysis of ¹H and ¹³C NMR chemical shifts reveals significant details about the electronic distribution within the this compound molecule. The electron-donating nature of the hydroxyl group at C-4 increases electron density at the ortho and para positions, causing an upfield shift (shielding) for the associated proton and carbon signals. Conversely, the pyrazole moiety of the ring is electron-deficient, which leads to a downfield shift (deshielding) of the adjacent nuclei. researchgate.netnih.gov These deshielding effects are particularly noticeable for protons and carbons near the heterocyclic part of the molecule. researchgate.net Factors such as electronegative interactions and hydrogen bonding can also contribute to deshielding effects. msu.eduresearchgate.net Theoretical calculations of NMR chemical shifts, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can be paired with experimental data to refine the structural and electronic understanding of the molecule. acs.orgnih.gov

The molecular structure of this compound has been elucidated using a combination of spectroscopic methods. These techniques provide critical insights into the compound's vibrational, electronic, and fragmentation characteristics.

Vibrational Spectroscopy

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. Due to the presence of both a hydroxyl (-OH) and a secondary amine (-NH) group, the high-frequency region of the spectrum is of particular importance. These groups readily participate in intermolecular hydrogen bonding, which influences the position and shape of their stretching bands.

Key vibrational frequencies observed in compounds analogous to this compound are detailed below. A study on (1H-indazol-1-yl)methanol derivatives, for instance, provides a basis for assigning these bands. dntb.gov.ua The spectrum for 1H-indazole hydrochloride also offers comparative data for the indazole core vibrations. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound (Predicted/Inferred)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| 3400–3200 (broad) | O-H Stretch | Hydroxyl (-OH) | Broadness indicates hydrogen bonding. |

| 3300–3100 (broad) | N-H Stretch | Indazole N-H | Overlaps with O-H stretching band. |

| 3100–3000 | C-H Stretch | Aromatic C-H | Characteristic of the benzene (B151609) ring. |

| 1620–1580 | C=C Stretch | Aromatic Ring | Multiple bands expected for the benzene and pyrazole rings. |

| 1520–1470 | C=N Stretch | Pyrazole Ring | In-plane ring stretching vibrations. |

| 1260–1180 | C-O Stretch | Phenolic C-O | Strong absorption typical for phenols. |

This table is based on inferred data from functionally similar compounds and general spectroscopic principles.

Raman spectroscopy provides complementary information to IR spectroscopy. While direct Raman spectra for this compound are not widely published, studies on the parent compound, 1H-indazole, reveal key features. nih.gov The Raman spectrum is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the symmetric stretching of the aromatic rings is expected to produce strong Raman signals. Computational studies on related molecules like 1H-indazole-3-carbaldehyde have also been used to predict Raman active modes. cirad.fr

Table 2: Principal Raman Shifts for this compound (Predicted/Inferred)

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| 3100–3050 | C-H Stretch | Aromatic C-H | Symmetric stretching modes. |

| 1610–1590 | Ring Stretch | Aromatic C=C | Intense band due to ring symmetry. |

| 1400–1350 | Ring Breathing | Indazole Core | Collective symmetric vibration of the fused rings. |

This table is based on inferred data from the parent indazole molecule and related derivatives.

A complete vibrational analysis assigns all fundamental vibrational modes of the molecule. For a molecule like this compound with 16 atoms, there are 3N-6 = 42 fundamental vibrational modes. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these modes for complex heterocyclic systems. researchgate.netresearcher.liferesearchgate.net These calculations help in the precise assignment of the experimental IR and Raman bands.

The fundamental modes can be categorized as:

Stretching Vibrations: Involving changes in the bond lengths (e.g., O-H, N-H, C-H, C-C, C-N, C-O stretches).

Bending Vibrations (Deformations): Involving changes in bond angles. These can be in-plane (scissoring, rocking) or out-of-plane (wagging, twisting).

For this compound, the high-frequency modes are dominated by O-H, N-H, and C-H stretching. The fingerprint region (below 1600 cm⁻¹) contains a complex mix of ring stretching, in-plane bending, and out-of-plane bending vibrations that are characteristic of the indazole ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions due to π→π* and n→π* transitions associated with its aromatic system and the heteroatoms (N, O). Studies on parent 1H-indazole show strong absorption bands in the ultraviolet region. nih.gov

The position and intensity of these absorption bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is because solvents can stabilize the ground and excited states of the molecule to different extents. msu.edumdpi.com

Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the solute. For n→π* transitions, this leads to a hypsochromic (blue) shift because the non-bonding orbitals are stabilized by hydrogen bonding, increasing the energy gap to the π* orbital. For π→π* transitions, a bathochromic (red) shift is often observed as the more polar excited state is stabilized more than the ground state.

Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents interact based on dipole-dipole forces, which can also induce shifts in the absorption maxima. scirp.org

While specific experimental data for this compound across various solvents is limited, the expected electronic transitions and their sensitivity to solvent polarity are summarized below.

Table 3: Expected UV-Vis Absorption and Solvatochromic Effects for this compound

| Transition Type | Expected λ_max Range (nm) | Solvent Effect |

|---|---|---|

| π→π* | 250–300 | Bathochromic (red) shift with increasing solvent polarity. |

This table presents generalized predictions based on the electronic structure of this compound and known behaviors of similar chromophores.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound through its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₆N₂O, corresponding to a molecular weight of approximately 134.14 g/mol . nih.gov Therefore, the molecular ion peak (M⁺˙) in the mass spectrum is expected at an m/z (mass-to-charge ratio) of 134.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic alcohols and nitrogen heterocycles include the loss of stable neutral molecules or characteristic radical species. savemyexams.comlibretexts.org Predicted collision cross-section data also provides insight into the shape and structure of the generated ions. uni.lu

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Likely Loss from Parent Ion |

|---|---|---|

| 134 | [C₇H₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 116 | [C₇H₄N₂]⁺˙ | Loss of H₂O (18 Da) |

| 106 | [C₇H₆O]⁺˙ | Loss of N₂ (28 Da) |

| 105 | [C₆H₅N₂]⁺ | Loss of CO and H (29 Da) |

| 78 | [C₅H₄N]⁺ | Loss of CO and HCN |

This table outlines plausible fragmentation pathways based on the chemical structure of this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various indazole derivatives to elucidate their solid-state structures and analyze the intricate network of intermolecular and intramolecular interactions that govern their crystal packing.

The solid-state structure of several indazole derivatives has been successfully determined using X-ray diffraction. For example, the molecular structure of indazol-2-yl-acetic acid was determined by X-ray diffraction, which confirmed its structural assignment. mdpi.com In another study, X-ray crystallography was used to determine the structures of four (1H-indazol-1-yl)methanol derivatives. acs.org These studies provide precise bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. The refinement of crystal structures is often carried out using software like SHELXL.

Table 2: Crystallographic Data for (1H-Indazol-1-yl)methanol Derivatives acs.org

| Compound | N2–N1–C–O Torsion Angle (°) | N1–C–O–H Torsion Angle (°) |

| (1H-indazol-1-yl)methanol | 75.4 | 105.5 |

| (4-nitro-1H-indazol-1-yl)methanol | 85.6 | 98.8 |

| (5-nitro-1H-indazol-1-yl)methanol | 85.0 | 100.7 |

| (6-nitro-1H-indazol-1-yl)methanol | 86.4 | 101.3 |

X-ray diffraction studies are crucial for analyzing intramolecular interactions, such as hydrogen bonds, which can significantly influence the conformation of a molecule. In a study of indazole arylsulfonamides, X-ray diffraction suggested the presence of an important intramolecular interaction in the active conformation. acs.org The analysis of the crystal structure of indazol-2-yl-acetic acid revealed a supramolecular architecture involving O-H···N1 intermolecular hydrogen bonds. mdpi.com Similarly, for (1H-indazol-1-yl)methanol and its nitro derivatives, intermolecular O–H···N2 hydrogen bonding leading to the formation of dimers is preferred over possible intramolecular hydrogen bonds due to more favorable angular strains. acs.org These non-covalent interactions play a vital role in the molecular recognition and biological activity of these compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-body systems, including atoms and molecules. etprogram.org It offers a balance of computational cost and accuracy, making it suitable for studying medium to large-sized molecules. sci-hub.se Calculations are typically performed using a specific functional, such as B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-31G** or higher to describe the atomic orbitals. researchgate.net

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the ground-state optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. sci-hub.se While specific optimized geometry data for 1H-indazol-4-ol is not widely published, high-level calculations and experimental data for the parent compound, 1H-indazole, provide a reliable reference for the core bicyclic structure.

A study combining microwave spectroscopy and high-level ab initio calculations determined a semi-experimental equilibrium structure (rₑˢᵉ) for 1H-indazole with milli-ångström precision. researchgate.net The geometry of the indazole core is expected to be largely preserved in its 4-hydroxy derivative, with minor perturbations introduced by the hydroxyl group. The key feature observed in the parent indazole is a phenomenon known as bond length alternation in the benzene (B151609) ring, indicating that the structure is a resonance hybrid. researchgate.net The experimentally determined bond lengths suggest a 60:40 contribution from the two primary resonance forms of 1H-indazole. researchgate.net

Table 1: Selected Experimental Bond Lengths (Å) for the Parent 1H-Indazole This table presents data for the parent 1H-indazole as a reference.

Source: researchgate.net

| Bond | Length (Å) |

| N1-N2 | 1.365 |

| N2-C3 | 1.320 |

| C3-C3a | 1.425 |

| C3a-C4 | 1.411 |

| C4-C5 | 1.380 |

| C5-C6 | 1.410 |

| C6-C7 | 1.382 |

| C7-C7a | 1.410 |

| C7a-N1 | 1.367 |

| C3a-C7a | 1.402 |

In related structures, such as (1H-indazol-1-yl)methanol derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to provide a sound basis for experimental observations, showing good agreement with X-ray crystallography data. acs.orgcsic.es

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. ossila.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govirjweb.com

A smaller energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. scirp.org In contrast, a large HOMO-LUMO gap signifies high stability. nih.gov For various indazole derivatives, DFT calculations have been employed to determine these electronic properties. For instance, a study on 1-butyl-1H-indazole-3-carboxamide derivatives calculated the HOMO-LUMO gap for a series of compounds, finding values that ranged from approximately 4.4 to 5.2 eV. nih.gov The distribution of the HOMO and LUMO across the indazole scaffold indicates that these orbitals span almost the entire molecule, facilitating intramolecular charge transfer. nih.gov

Table 2: Illustrative FMO Data for an Indazole Derivative (1-Butyl-1H-indazole-3-carboxamide) This table shows representative data for a related indazole to illustrate typical energy values. Data is not for this compound.

Source: nih.gov

| Parameter | Value (eV) |

| EHOMO | -6.0453 |

| ELUMO | -0.86238 |

| ΔE (HOMO-LUMO Gap) | 5.18292 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These parameters are derived from conceptual DFT and provide insights into various aspects of chemical behavior. colab.wsmdpi.com

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. irjweb.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. researchgate.netirjweb.com Hard molecules have a large HOMO-LUMO gap, whereas soft molecules have a small gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). mdpi.com

These descriptors help predict how a molecule will interact with other species; for example, a good nucleophile is characterized by low chemical potential and electrophilicity, while a good electrophile has high values for these parameters. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. respectprogram.orgclaremont.edu It allows for the simulation of UV-Visible absorption spectra by predicting vertical excitation energies and their corresponding oscillator strengths (f). gaussian.com The oscillator strength indicates the probability of a given electronic transition. gaussian.com

The simulated spectrum is typically generated by plotting the calculated excitation energies (converted to wavelength, λ, in nm) against the oscillator strengths, with each peak broadened using a Gaussian function to resemble an experimental spectrum. gaussian.com TD-DFT calculations on various indazole derivatives have been used to interpret their photophysical properties. researchgate.net For example, in indazole-based dyes, TD-DFT has helped to understand intramolecular charge transfer (ICT) states, which are crucial for their color properties. researchgate.net While a specific TD-DFT spectrum for this compound is not available, the methodology would predict π → π* transitions characteristic of the aromatic indazole system, with modifications to the absorption maxima influenced by the auxochromic hydroxyl group.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies of a molecule in its ground state. sci-hub.se These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov

A crucial part of the analysis is the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.govresearchgate.net This allows for an unambiguous assignment of the spectral bands. science.gov For this compound, vibrational analysis would identify characteristic modes such as:

O-H and N-H stretching vibrations, typically in the high-frequency region (>3000 cm⁻¹).

Aromatic C-H stretching vibrations.

C=C, C-N, and N-N stretching vibrations corresponding to the indazole ring system, typically in the 1400-1600 cm⁻¹ region. nih.gov

In-plane and out-of-plane bending modes for O-H, N-H, and C-H groups.

Tautomerism Studies

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. For the unsubstituted indazole core, the two primary forms are the 1H-indazole and 2H-indazole tautomers. researchgate.net Computational studies have consistently shown that the 1H-tautomer is the more stable form. acs.orgresearchgate.net High-level calculations (MP2/cc-pVTZ) indicate that 1H-indazole is more stable than 2H-indazole by 13.6 kJ/mol in the gas phase. researchgate.net This finding is supported by various other DFT and ab initio methods. researchgate.net

For this compound, the tautomerism is more complex. In addition to the annular tautomerism of the pyrazole (B372694) ring (1H vs. 2H), the presence of the 4-hydroxy group introduces the possibility of keto-enol type tautomerism, leading to indazolone forms. The relative stability of these different tautomers can be established through comparative energy calculations using DFT. While the 1H-tautomer of the pyrazole ring is generally favored, the specific substituents and their positions can influence the tautomeric equilibrium. researchgate.net The hydroxyl group at the C4 position can engage in hydrogen bonding, which could further stabilize certain tautomeric forms over others.

Relative Stability of 1H- and 2H-Indazole Tautomers

Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. Numerous computational studies have consistently shown that for the parent indazole molecule, the 1H-tautomer is more stable than the 2H-tautomer. researchgate.netnih.gov This greater stability is often attributed to the higher aromaticity of the 1H-indazole, which possesses a benzenoid structure, in contrast to the quinoid-like structure of the 2H-tautomer. researchgate.net

Theoretical calculations at various levels of theory have quantified this energy difference. For instance, MP2/cc-pVTZ calculations indicate the 1H-tautomer is more stable by 13.6 kJ mol⁻¹, while other methods like B3LYP and QCISD have reported values around 20-22 kJ mol⁻¹. researchgate.net Specifically for indazole, MP2/6-31G** calculations show the 1H-tautomer to be more stable by 15 kJ·mol⁻¹ (3.6 kcal/mol). researchgate.netresearchgate.netacs.orgnih.gov This energetic preference for the 1H form is a general trend, though the magnitude can be influenced by substituents on the indazole ring. researchgate.netnih.gov

For substituted indazoles, the relative stability can shift. While the 1H-tautomer generally remains more stable, certain substituents can decrease the energy gap between the two forms. researchgate.net For example, in the case of 3-nitro and 3-methoxycarbonyl derivatives, the energy difference is reduced, although the 1H-tautomer still predominates. researchgate.net Quantum mechanical analyses on indazoles with various C3 substituents, including bromo and iodo groups, consistently show the 2H-tautomers to be higher in energy by approximately 4-6 kcal/mol compared to their 1H counterparts. wuxibiology.com In some specific cases, such as certain 1,5,6,7-tetrahydro-4H-indazol-4-ones, the 2H-tautomer can become more stable. nih.gov The stability of these tautomers is a critical factor in their reactivity and biological activity. nih.gov

Table 1: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers

| Computational Method | Energy Difference (kJ/mol) in favor of 1H-tautomer | Reference |

|---|---|---|

| MP2/cc-pVTZ | 13.6 | researchgate.net |

| MP2/6-31G* | 17.2 | researchgate.net |

| B3LYP/6-31G* | 21.4 | researchgate.net |

| B3LYP/6-311G(d,p) | 20.6 | researchgate.net |

| G2 | 20.3 | researchgate.net |

| QCISD/6-31G(d,p) | 22.4 | researchgate.net |

| MP2/6-31G** | 15.0 (3.6 kcal/mol) | researchgate.netresearchgate.netacs.org |

| DFT B97X-D/6-31G* | 18.7 (4.46 kcal/mol) | wuxibiology.com |

Solvent Effects on Tautomeric Equilibria

The surrounding solvent environment can significantly influence the tautomeric equilibrium of indazoles. While in the gas phase the 1H-tautomer is markedly more stable, the presence of a solvent can alter the relative energies of the tautomers. Theoretical calculations using the Polarizable Continuum Model (PCM) are often employed to study these effects. ajol.info

For the parent indazole, calculations have shown that the energy difference between the 1H and 2H tautomers is only slightly attenuated by the presence of water molecules or formic acid, with the 1H form remaining more stable. researchgate.net In a study on nitro-substituted indazoles, the 1H-tautomer was found to be more stable in both the gas phase (14.5 kJ·mol⁻¹) and in water (15.9 kJ·mol⁻¹). acs.orgnih.gov

However, for some substituted indazoles, the solvent can play a more decisive role. For instance, in certain 3-substituted indazoles, the 2H-tautomer can be stabilized by intermolecular hydrogen bonds with the solvent, particularly in aprotic solvents. researchgate.net In the case of 2-[(2H-indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione, the 6-1H tautomer predominates in DMSO-d6 solution, whereas the 6-2H tautomer is stabilized in less polar solvents like CDCl3 or CD2Cl2 through a strong intramolecular hydrogen bond. researchgate.net DFT calculations have also suggested that the high stability of the 2H form of some indazole derivatives in solution is due to the formation of stable centrosymmetric dimers. researchgate.net

Theoretical Prediction of Tautomeric Forms

Theoretical calculations are a powerful tool for predicting the predominant tautomeric form of indazoles. Various computational methods, ranging from semi-empirical (like AM1) to ab initio (Hartree-Fock) and Density Functional Theory (DFT), are used to determine the most stable tautomer. nih.gov These predictions are often in good agreement with experimental data obtained from techniques like NMR spectroscopy. acs.orgnih.govnih.govacs.org

For the unsubstituted indazole, a wide range of theoretical methods consistently predict the 1H-tautomer to be the most stable form due to aromaticity. researchgate.netwuxibiology.com DFT calculations, such as those using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), have been particularly successful in predicting the relative stabilities. researchgate.netacs.orgnih.govnih.govacs.org For example, B3LYP/6-311++G(d,p) calculations correctly predicted that the 1-substituted isomer of a reaction product was 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.org

In more complex systems, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, where a third (OH) tautomer is possible, theoretical calculations have been instrumental in establishing the relative stability order, which was found to be 2H > 1H > OH in the gas phase according to AM1 and B3LYP/6-31G** methods. nih.gov These theoretical models allow for a systematic investigation of how different substituents influence the tautomeric equilibrium, providing valuable insights for synthetic chemistry and drug design. researchgate.netnih.govwuxibiology.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface illustrates regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic centers, respectively. rsc.orgrsc.org

For indazole derivatives, MEP analysis reveals distinct electrical characteristics. rsc.orgrsc.org The regions of negative potential (typically colored red) are associated with nucleophilic reactivity and are often located around electronegative atoms like nitrogen and oxygen. rsc.org Conversely, regions of positive potential (colored blue) indicate electrophilic sites, commonly found around hydrogen atoms, particularly those attached to the heterocyclic ring or hydroxyl groups. asianresassoc.orgresearchgate.netrsc.org

In a study of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, MEP maps confirmed nucleophilic regions over the oxygen atom and electrophilic sites over the aromatic hydrogens. asianresassoc.orgresearchgate.net Similarly, for a series of synthesized indazole derivatives, MEP analysis highlighted the electrophilic and nucleophilic attack regions, with electron densities indicating the electrostatic potential surface. rsc.org This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the electron delocalization and orbital interactions within a molecule, which are key to its stability. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with hyperconjugation and charge transfer. asianresassoc.orgresearchgate.netnih.gov

Furthermore, NBO analysis is used to calculate the partial charges on individual atoms, which can support the interpretation of reaction mechanisms. beilstein-journals.org By identifying the most significant donor-acceptor interactions, NBO analysis provides a quantitative basis for understanding the electronic structure and reactivity of this compound and related compounds.

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the distribution of electrons in the basis functions. scivisionpub.comq-chem.com Although it is known to be dependent on the choice of basis set, it provides a useful qualitative understanding of the charge distribution. scivisionpub.comq-chem.com

For indazole derivatives, Mulliken analysis can identify the most electronegative and electropositive sites in the molecule. In the case of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, the analysis revealed that the oxygen atom (O3) was the most electronegative site, while a carbon atom (C9) was the most electropositive. asianresassoc.orgresearchgate.netresearchgate.net This information complements the insights from MEP mapping, helping to predict sites susceptible to nucleophilic and electrophilic attack. asianresassoc.orgresearchgate.net

Studies on other heterocyclic systems have also utilized Mulliken analysis to understand charge transfer and bonding. For example, in halogeno-substituted indazoles interacting with a copper surface, the analysis showed charge transfer from nitrogen and carbon atoms to oxygen atoms, indicating strong bond tendencies. researchgate.net

Topological Analyses for Electron Localization and Interactions

Topological analyses, such as the Electron Localization Function (ELF) and the Local Orbital Locator (LOL), provide a deeper understanding of the nature of chemical bonding and electron distribution within a molecule. araproceedings.com These methods partition the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs, offering insights beyond simple orbital descriptions. researchgate.net

For complex molecules like indazole derivatives, topological analyses can highlight key structural features. In a study of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, these analyses pointed to electron localization at certain hydrogen atoms, significant electron delocalization within the six-membered rings, and the presence of van der Waals interactions and steric effects. asianresassoc.orgresearchgate.net

The ELF, in particular, is useful for quantifying the degree of electron sharing in covalent bonds and identifying non-bonding electron pairs. araproceedings.comresearchgate.net This allows for a detailed characterization of the bonding patterns, including the strength and nature of hydrogen bonds, which are crucial in determining the structure and reactivity of molecules like this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into the stability and conformational changes of ligand-protein complexes. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the available literature, the application of this technique to various indazole derivatives highlights its importance in understanding their biological interactions.

MD simulations are frequently employed to assess the stability of the binding of indazole-based ligands within the active sites of target proteins. worldscientific.comworldscientific.com For instance, simulations have been used to evaluate the stability of ligand-protein complexes involving indazole derivatives, demonstrating consistent and robust binding within the target's binding sites. worldscientific.com Studies on different indazole-containing compounds have shown that these complexes can remain in a good equilibrium state, with structural deviations of approximately 1–3 Å, indicating stable interactions. tandfonline.com These simulations help in understanding the structural and intermolecular affinity stability of the ligand-receptor complex in a biological environment. tandfonline.com The insights gained from MD simulations on the indazole scaffold are crucial for the rational design of more potent and selective inhibitors. researchgate.netinnovareacademics.in

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in elucidating the binding modes of indazole derivatives, including those related to this compound, and in rationalizing their structure-activity relationships (SAR).